An In-Depth Technical Guide to 6-(Benzyloxy)hexan-1-ol: Properties, Synthesis, and Applications for the Research Scientist
An In-Depth Technical Guide to 6-(Benzyloxy)hexan-1-ol: Properties, Synthesis, and Applications for the Research Scientist
This guide provides a comprehensive technical overview of 6-(benzyloxy)hexan-1-ol, a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug development. By leveraging its unique combination of a terminal primary alcohol and a benzyl ether, this compound serves as a versatile building block and intermediate. This document will delve into its chemical and physical properties, provide a detailed synthetic protocol, explore its characteristic spectroscopic signatures, and discuss its potential applications in the pharmaceutical sciences.
Core Chemical and Physical Properties
6-(Benzyloxy)hexan-1-ol is a colorless to light yellow liquid at room temperature. Its structure, featuring a flexible hexyl chain capped by a hydrophilic alcohol and a lipophilic benzyloxy group, imparts amphiphilic character, influencing its solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀O₂ | [1] |
| Molecular Weight | 208.3 g/mol | [1] |
| CAS Number | 71126-73-3 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 154-158 °C at 2.5 Torr | [1] |
| Density | 0.9947 g/cm³ at 25 °C | [1] |
| Predicted pKa | 15.18 ± 0.10 | [1] |
| Storage | 2-8 °C, sealed in a dry environment | [1] |
Synthesis of 6-(Benzyloxy)hexan-1-ol: A Practical Approach
The most direct and widely applicable method for the preparation of 6-(benzyloxy)hexan-1-ol is the Williamson ether synthesis. This reliable Sₙ2 reaction involves the mono-O-benzylation of 1,6-hexanediol. The key to a successful monosubstitution is the use of a stoichiometric amount of a suitable base and the diol, with the benzyl halide as the limiting reagent.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure for the synthesis of 6-(benzyloxy)hexan-1-ol.
Materials:
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1,6-Hexanediol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzyl bromide
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,6-hexanediol (1.2 equivalents) and anhydrous THF. Stir the mixture under a nitrogen atmosphere until the diol is fully dissolved.
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Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved during this step.
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Benzylation: Cool the reaction mixture back to 0 °C. Dissolve benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the benzyl bromide solution dropwise to the reaction mixture over 30 minutes.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 6-(benzyloxy)hexan-1-ol.
Chemical Reactivity and Applications in Drug Development
The chemical utility of 6-(benzyloxy)hexan-1-ol stems from its two distinct functional groups, which can be manipulated selectively.
Reactions of the Hydroxyl Group:
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard reagents (e.g., PCC, DMP, TEMPO, or Jones reagent). This opens up a pathway to a wide range of carbonyl derivatives.
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Esterification and Etherification: The alcohol can be readily converted to esters or other ethers, allowing for the introduction of diverse functionalities.
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Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.
Reactions of the Benzyl Ether:
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Deprotection: The benzyl ether is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). [3]This orthogonality makes it highly valuable in multi-step synthesis.
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Stability: The benzyl ether is stable to most non-reducing acids and bases, allowing for a wide array of chemical transformations to be performed on the alcohol terminus without affecting the ether. [3] Applications in Medicinal Chemistry:
While direct applications of 6-(benzyloxy)hexan-1-ol in marketed drugs are not prominent, its structural motifs are highly relevant in drug discovery.
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Linker Moiety: The six-carbon chain can serve as a flexible linker to connect a pharmacophore to another functional group, such as a solubilizing group, a targeting moiety, or a solid support for combinatorial chemistry.
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Scaffold for Analog Synthesis: The molecule is an excellent starting point for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. By modifying the alcohol and/or the aromatic ring of the benzyl group, chemists can systematically probe the chemical space around a lead compound. For instance, O-benzyl derivatives have been explored as antimicrobial agents. [4]* Prodrug Strategies: The benzyl ether can be used as a cleavable promoiety in prodrug design, which can be removed in vivo to release the active parent drug containing a free hydroxyl group.
Safety and Handling
6-(Benzyloxy)hexan-1-ol should be handled with standard laboratory precautions.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
6-(Benzyloxy)hexan-1-ol is a valuable and versatile chemical intermediate with properties that make it highly useful for researchers in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic characteristics, and the orthogonal reactivity of its functional groups provide a solid foundation for its use in the construction of more complex molecular architectures. As the demand for novel chemical entities in drug discovery continues to grow, the utility of such well-defined building blocks will undoubtedly increase.
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